molecular formula C11H14N4 B1444666 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline CAS No. 1353878-18-8

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline

Cat. No.: B1444666
CAS No.: 1353878-18-8
M. Wt: 202.26 g/mol
InChI Key: SCFOPNIRUCAQIL-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is not mentioned in the retrieved papers, similar 1H-1,2,3-triazole analogs have been evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . It is suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Future Directions

The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “this compound” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.

Properties

IUPAC Name

3-(4-ethyltriazol-1-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFOPNIRUCAQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Reactant of Route 2
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Reactant of Route 3
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Reactant of Route 4
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Reactant of Route 5
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Reactant of Route 6
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline

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